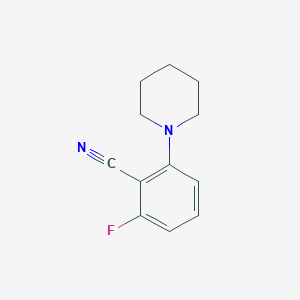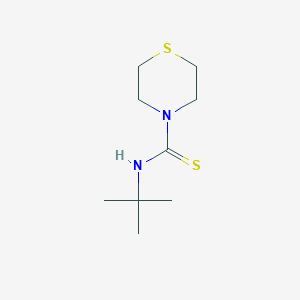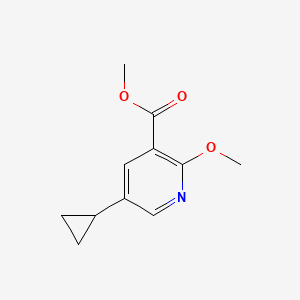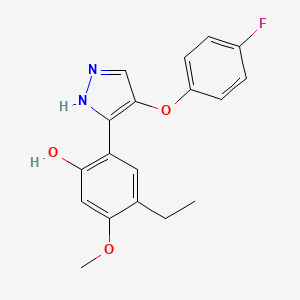
2-氟-6-(哌啶-1-基)苯甲腈
描述
2-Fluoro-6-(piperidin-1-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group
科学研究应用
2-Fluoro-6-(piperidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
作用机制
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
2-Fluoro-6-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The piperidine ring can participate in further substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
相似化合物的比较
Similar Compounds
2-Fluoro-6-(morpholin-4-yl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Fluoro-6-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom also contributes to its unique reactivity and potential biological activity .
属性
IUPAC Name |
2-fluoro-6-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYYPEGBLDGHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2409659.png)
![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)

![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2409671.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2409674.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![6-bromo-3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2409676.png)

